3-Nitro-6-hydroxy-2,4-dimethylpyridine
Overview
Description
3-Nitro-6-hydroxy-2,4-dimethylpyridine is a chemical compound with the molecular formula C7H8N2O3 . It is also known as 4,6-Dimethyl-5-nitro-pyridin-2-ol .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of 3-Nitro-6-hydroxy-2,4-dimethylpyridine consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 168.15 g/mol .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Scientific Research Applications
Organic Synthesis
3-Nitro-6-hydroxy-2,4-dimethylpyridine: is a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including substitution, reduction, and condensation, to yield a plethora of compounds. For instance, its nitro group can be reduced to an amino group, which can then be used to synthesize dyes, drugs, and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound’s structural motif is found in molecules with pharmacological activity. Its derivatives can be designed to interact with biological targets, potentially leading to the development of new therapeutic agents .
Materials Science
The nitro and hydroxy groups present in this compound make it a candidate for creating advanced materials. It could be used in the synthesis of polymers or coatings with specific properties, such as enhanced thermal stability or unique optical characteristics .
Environmental Science
Derivatives of 3-Nitro-6-hydroxy-2,4-dimethylpyridine may be used in environmental science as sensors or indicators due to their potential reactivity with specific pollutants. They could help in detecting and quantifying environmental contaminants .
Biochemistry
In biochemistry, this compound could be used as a building block for synthesizing complex molecules that mimic natural compounds. It might play a role in studying enzyme-substrate interactions or in the design of inhibitors that can regulate biochemical pathways .
Pharmacology
The structural complexity of 3-Nitro-6-hydroxy-2,4-dimethylpyridine allows for its use in pharmacology to create molecules that can modulate physiological processes. It could lead to the discovery of new drugs with improved efficacy and reduced side effects .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry. Its unique spectral properties allow for its use in spectroscopic analysis, serving as a reference compound in the quantification of other substances .
Catalysis
The pyridine ring in 3-Nitro-6-hydroxy-2,4-dimethylpyridine can act as a ligand in catalytic systems. It could be involved in the development of new catalysts for chemical reactions that are more efficient and environmentally friendly .
properties
IUPAC Name |
4,6-dimethyl-5-nitro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-6(10)8-5(2)7(4)9(11)12/h3H,1-2H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBJZGHCXBZQJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20780953 | |
Record name | 4,6-Dimethyl-5-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20780953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-6-hydroxy-2,4-dimethylpyridine | |
CAS RN |
22934-24-3 | |
Record name | 4,6-Dimethyl-5-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20780953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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